molecular formula C13H12ClNO3S B5641774 N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5641774
M. Wt: 297.76 g/mol
InChI Key: GHLIAQXGMBEFHR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-chloroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the dissolution of reactants and improve the reaction rate. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.

Conditions Reagents Products Yield Source
Acidic (HCl, H₂O, Δ)Concentrated HCl4-Methoxybenzenesulfonic acid + 2-chloroaniline68%,
Basic (NaOH, H₂O/EtOH)5M NaOH, ethanol refluxSodium 4-methoxybenzenesulfonate + 2-chloroaniline72%,

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the electrophilic sulfur center, leading to cleavage of the S-N bond .

Nucleophilic Substitution at the Chlorine Atom

The 2-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions due to the electron-withdrawing sulfonamide moiety.

Nucleophile Conditions Products Reaction Time Source
AmmoniaCuCl₂, DMF, 120°CN-(2-Aminophenyl)-4-methoxybenzenesulfonamide12 hrs,
MethoxideNaOMe, DMSO, 80°CN-(2-Methoxyphenyl)-4-methoxybenzenesulfonamide8 hrs

Key Factors :

  • Electrophilic Activation : The sulfonamide group enhances the electrophilicity of the adjacent chlorine atom.

  • Steric Effects : The 2-chloro position imposes steric hindrance, requiring elevated temperatures for reactivity.

Oxidation of the Methoxy Group

The methoxy (-OCH₃) group undergoes oxidation to form carbonyl derivatives.

Oxidizing Agent Conditions Products Selectivity Source
KMnO₄H₂SO₄, Δ4-Carboxybenzenesulfonamide derivative85%,
CrO₃Acetic acid, 60°C4-Formylbenzenesulfonamide derivative63%

Side Reactions :

  • Over-oxidation to carboxylic acids is common with strong oxidants like KMnO₄.

  • Competing sulfonamide hydrolysis occurs under prolonged acidic conditions.

Coupling Reactions

The sulfonamide acts as a directing group in transition-metal-catalyzed cross-coupling reactions.

Reaction Type Catalyst Substrates Products Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-sulfonamide hybrids
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Aryl sulfonamide derivatives

Optimization Notes :

  • Pd Catalysts : Pd(PPh₃)₄ achieves higher yields (~78%) compared to Pd(OAc)₂ (~52%) in Suzuki couplings.

  • Solvent Effects : DMF enhances reaction rates compared to THF due to better catalyst solubility .

Reduction Reactions

The sulfonamide group is resistant to reduction, but the aromatic chlorine can be dehalogenated under specific conditions.

Reducing Agent Conditions Products Yield Source
H₂, Pd/CEtOH, 50 psi H₂N-Phenyl-4-methoxybenzenesulfonamide91%
LiAlH₄THF, refluxNo reaction (sulfonamide remains intact)-

Selectivity :

  • Catalytic hydrogenation selectively removes the chlorine atom without affecting the sulfonamide group.

Comparative Reactivity with Structural Analogs

The 2-chloro substitution uniquely influences reactivity compared to para-substituted analogs:

Compound Hydrolysis Rate (k, s⁻¹) SNAr Reactivity Thermal Stability Source
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide1.2 × 10⁻³Moderate220°C,
N-(2-Chlorophenyl)-4-methoxybenzenesulfonamide 8.7 × 10⁻⁴Low195°C,

Structural Insights :

  • Steric Hindrance : The 2-chloro group reduces accessibility for nucleophilic attack, lowering SNAr rates.

  • Thermal Stability : Reduced stability compared to para isomers correlates with torsional strain in the crystal lattice .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamides, including N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, exhibit significant antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. Studies have shown that this compound may possess enhanced potency against certain bacterial strains due to the presence of the electron-withdrawing chlorine atom and the methoxy group on the benzene ring.

Anticancer Properties
this compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve cell cycle arrest and increased rates of late apoptosis .

Case Study: Anticancer Activity
In a recent study, a series of sulfonamide derivatives were synthesized and tested for their anticancer effects. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines, showcasing their potential as therapeutic agents .

Biological Research

Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are important for maintaining acid-base balance in organisms. Recent research has highlighted the selectivity of certain sulfonamide derivatives for CA IX over CA II, suggesting potential applications in cancer therapy where CA IX is overexpressed .

Case Study: Enzyme Selectivity
A study focused on new aryl thiazolone–benzenesulfonamides demonstrated significant inhibition of CA IX with IC50 values as low as 10.93 nM while showing minimal inhibition of CA II. This selectivity could be leveraged to develop targeted therapies with fewer side effects .

Industrial Applications

Synthesis of New Materials
this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block in organic synthesis .

Potential in Agricultural Chemistry
Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Research into its efficacy against plant pathogens could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Summary Table of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAntimicrobial AgentsInhibits bacterial growth; effective against specific strains
Anticancer TherapyInduces apoptosis; significant activity against cancer cell lines
Biological ResearchEnzyme InhibitionSelective inhibition of carbonic anhydrases
Industrial ApplicationsSynthesis IntermediateUsed in pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-4-methoxybenzenesulfonamide: can be compared to other sulfonamides, such as:

Uniqueness: The presence of both the 2-chlorophenyl and 4-methoxy groups in this compound provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLIAQXGMBEFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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